2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide

Description

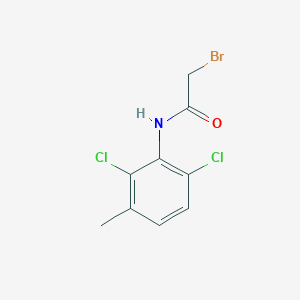

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an acetamide structure. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

CAS No. |

918408-70-5 |

|---|---|

Molecular Formula |

C9H8BrCl2NO |

Molecular Weight |

296.97 g/mol |

IUPAC Name |

2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H8BrCl2NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14) |

InChI Key |

UJVDDIOFROUWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the bromination of N-(2,6-dichloro-3-methylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(2,6-dichloro-3-methylphenyl)acetamide.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of de-brominated acetamide derivatives.

Scientific Research Applications

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,6-dichloro-3-methylaniline: Similar structure with bromine and chlorine substitutions on aniline.

2-Bromo-N-(4-methylphenyl)acetamide: Similar acetamide structure with bromine substitution

Uniqueness

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to the specific positioning of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Biological Activity

2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with an acetamide functional group, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN O. It has a molecular weight of approximately 296.97 g/mol. The specific arrangement of the bromine and chlorine atoms alongside a methyl group enhances its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN O |

| Molecular Weight | 296.97 g/mol |

| Functional Groups | Acetamide, Halogens |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve interactions with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In studies assessing the antiproliferative effects of phenylacetamide derivatives, this compound demonstrated notable cytotoxicity in cancer cell lines. The compound's structure allows it to interact effectively with specific molecular targets involved in cancer cell proliferation. For instance, it was found to exhibit dose-dependent inhibition profiles comparable to established anticancer agents .

Table: Anticancer Activity Data

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction may lead to:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their function.

- Disruption of Cellular Processes : Interference with signaling pathways can result in altered cellular responses.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in 2024 demonstrated that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL.

- Anticancer Research : In a comparative study involving various phenylacetamide derivatives, this compound was identified as one of the most potent against pancreatic cancer cell lines, outperforming several other candidates in terms of cytotoxicity .

- Inflammation Modulation : Research indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.